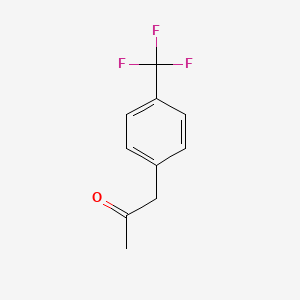

1-(4-(Trifluoromethyl)phenyl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPDPUXNQIWJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494044 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-45-1 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trifluoromethyl)phenyl]propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]-2-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H76NK2U26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-(Trifluoromethyl)phenyl)propan-2-one CAS number 713-45-1

An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)propan-2-one (CAS: 713-45-1)

Introduction: A Keystone Intermediate in Modern Synthesis

This compound, registered under CAS number 713-45-1, is a substituted aromatic ketone of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Structurally, it is a phenylacetone derivative featuring a highly electronegative trifluoromethyl (-CF3) group at the para position of the phenyl ring. This functional group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance critical drug properties such as metabolic stability, membrane permeability, and binding affinity.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this versatile chemical scaffold. We will move beyond simple data recitation to explain the underlying principles of its synthesis, characterization, and application, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's properties is the foundation of its effective and safe application in a laboratory setting. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 713-45-1 | [2] |

| Molecular Formula | C10H9F3O | [3] |

| Molecular Weight | 202.17 g/mol | [3] |

| Appearance | Off-white to yellow solid; may also appear as a sticky oil | [4] |

| Boiling Point | 215.0 ± 35.0 °C (Predicted) | [4] |

| Density | 1.193 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥95% | [2] |

| Storage | Sealed in a dry environment; Refrigerator or Room Temperature | [3][5] |

GHS Safety and Handling Synopsis

Safe handling is paramount. The compound is classified with the following hazards, necessitating careful laboratory practice.

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Recommended PPE: Standard laboratory attire including safety goggles, gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to mitigate inhalation risk.

-

Strategic Synthesis: The Palladium-Catalyzed Wacker Oxidation

While several classical methods exist for ketone synthesis, such as Friedel-Crafts acylation, modern drug development campaigns prioritize efficiency, selectivity, and mild reaction conditions.[6][7][8] The Wacker oxidation of terminal olefins to methyl ketones represents a powerful and highly selective transformation, making it an exemplary choice for preparing this compound.[9][10][11][12]

The core principle of the Wacker oxidation involves the palladium(II)-catalyzed nucleophilic attack of water on an activated alkene, followed by a hydride shift to yield the corresponding methyl ketone.[10][13] Contemporary protocols have evolved to avoid the use of copper co-catalysts, which can limit substrate scope, opting instead for systems that use a terminal oxidant like molecular oxygen or a peroxide.[10][13]

Caption: High-level workflow for the synthesis of the target ketone via Wacker oxidation.

Self-Validating Experimental Protocol: Ligand-Modulated Wacker Oxidation

This protocol is adapted from methodologies developed for the copper-free Wacker oxidation of styrenes, which prioritize high selectivity and functional group tolerance.[10] The inclusion of specific checks and expected outcomes at each stage ensures the process is self-validating.

Objective: To synthesize this compound from 4-(trifluoromethyl)styrene with >95% selectivity for the methyl ketone.

Materials:

-

4-(Trifluoromethyl)styrene (1 equivalent)

-

[Pd(IiPr)Cl₂]₂ (0.0075 equivalents, 0.75 mol%)

-

Silver trifluoromethanesulfonate (AgOTf) (0.032 equivalents, 3.2 mol%)

-

tert-Butylhydroperoxide (TBHP), 70% aqueous solution (5.5 equivalents)

-

Methanol (MeOH), anhydrous, to achieve 0.5 M substrate concentration

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Catalyst Pre-activation: In a clean, dry, nitrogen-flushed round-bottom flask, combine [Pd(IiPr)Cl₂]₂ and AgOTf. The use of a silver salt as a halide scavenger is critical for generating the active cationic palladium catalyst.

-

Reaction Setup: Add anhydrous methanol to the flask and stir for 15 minutes at room temperature until the solids dissolve, indicating the formation of the active catalyst.

-

Substrate Addition: Add 4-(trifluoromethyl)styrene to the catalyst solution.

-

Initiation of Oxidation: Add the aqueous TBHP solution dropwise to the reaction mixture. TBHP serves as the terminal oxidant, regenerating the active Pd(II) species. Its use under mild conditions is a key advantage over traditional aerobic systems.[10]

-

Reaction Monitoring: Seal the flask and stir the mixture at 35°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Validation Check: A successful reaction will show the consumption of the starting styrene spot/peak and the appearance of a new, more polar product spot/peak corresponding to the ketone. Expect >95% conversion within 24 hours. Minimal formation of the corresponding aldehyde (anti-Markovnikov product) should be observed.[10]

-

-

Workup and Extraction: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding saturated NaHCO₃ solution. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Validation Check: The crude product should be an oil or semi-solid. A preliminary ¹H NMR can confirm the presence of the desired product before proceeding to purification.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

Final Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as an off-white to yellow solid or oil.[4] Confirm identity and purity using NMR, IR, and MS analysis.

Structural Elucidation and Spectroscopic Fingerprint

Confirming the molecular structure is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides a definitive structural fingerprint. The logical flow of this analytical validation is crucial.

Caption: Logical workflow for the structural confirmation of the synthesized compound.

Expected Spectroscopic Data:

| Technique | Feature | Expected Observation | Rationale |

| FT-IR | C=O Stretch | Strong, sharp peak at ~1715 cm⁻¹ | Characteristic of an aliphatic ketone carbonyl group. |

| C-F Stretch | Strong absorptions in the 1300-1100 cm⁻¹ region | Indicates the presence of the trifluoromethyl group. | |

| ¹H NMR | Aromatic Protons | Two doublets at ~7.6 ppm and ~7.3 ppm (2H each) | A typical AA'BB' splitting pattern for a 1,4-disubstituted (para) benzene ring. The downfield shift is due to the electron-withdrawing -CF₃ group. |

| Methylene Protons (-CH₂-) | Singlet at ~3.8 ppm (2H) | Protons on the carbon adjacent to both the aromatic ring and the carbonyl group. | |

| Methyl Protons (-CH₃) | Singlet at ~2.2 ppm (3H) | Protons of the acetyl methyl group. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Peak at ~205 ppm | Typical chemical shift for a ketone carbonyl carbon. |

| Aromatic Carbons | 4 distinct peaks in the 125-140 ppm range | Reflects the symmetry of the para-substituted ring. | |

| Trifluoromethyl Carbon (-CF₃) | Quartet at ~124 ppm (due to C-F coupling) | Characteristic signal for the CF₃ carbon. | |

| Methylene Carbon (-CH₂-) | Peak at ~50 ppm | ||

| Methyl Carbon (-CH₃) | Peak at ~29 ppm | ||

| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z = 202.17 | Corresponds to the molecular weight of the compound. |

| Fragmentation | Peak at m/z = 43 ([CH₃CO]⁺) | Loss of the benzyl fragment, forming the stable acetyl cation. | |

| Fragmentation | Peak at m/z = 159 ([M-CH₃CO]⁺) | Loss of the acetyl group, forming the 4-(trifluoromethyl)benzyl cation. |

Application as a Strategic Building Block in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate. The trifluoromethylphenyl moiety is a privileged scaffold in medicinal chemistry, and the ketone functional group serves as a reactive handle for numerous transformations.[14]

Its primary application is as a precursor for synthesizing more complex molecules, particularly those containing amine functionalities, which are ubiquitous in active pharmaceutical ingredients (APIs). The ketone can be readily converted to a primary or secondary amine via reductive amination . This reaction is a cornerstone of pharmaceutical synthesis, allowing for the direct and controlled formation of C-N bonds.

For instance, compounds structurally related to this compound, such as its meta-isomer 3-(trifluoromethyl)phenylacetone, are documented as key intermediates in the synthesis of pharmaceutical compounds like fenfluramine.[15][16] The synthesis involves the reductive amination of the ketone to introduce the propylamine side chain. This highlights the compound's role as a key building block for creating the core structures of neurologically active agents and other therapeutic molecules.

Conclusion

This compound (CAS 713-45-1) is more than just a chemical entry in a catalog; it is a strategic tool for the modern synthetic chemist. Its value is derived from the combination of a medicinally relevant trifluoromethylphenyl core and a versatile ketone handle. Understanding the robust and selective synthetic routes to its preparation, such as the ligand-modulated Wacker oxidation, and the precise analytical methods for its characterization, empowers researchers to leverage this key intermediate effectively. As the demand for more sophisticated and metabolically robust drug candidates continues to grow, the importance of well-characterized and strategically designed building blocks like this one will only increase.

References

- Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).

- Darzens reaction. Grokipedia.

- Discovery of and Mechanistic Insight into a Ligand-Modulated Palladium-Catalyzed Wacker Oxidation of Styrenes Using TBHP. Journal of the American Chemical Society.

- This compound | 713-45-1 | AAA71345. Biosynth.

- This compound. Sigma-Aldrich.

- Darzens reaction. Wikipedia.

- Darzens Condensation. J&K Scientific.

- The Darzens Glycidic Ester Condensation. Organic Reactions.

- Sustainable Wacker‐Type Oxidations. PubMed Central - NIH.

- Darzens Condensation: Mechanism and Applications. Chemistry Notes.

- This compound. Sigma-Aldrich.

- This compound 713-45-1 wiki. Guidechem.

- 713-45-1 | PC201290 | this compound. Apollo Scientific.

- Wacker process. Wikipedia.

- Insights into the Palladium(II)-Catalyzed Wacker-Type Oxidation of Styrene with Hydrogen Peroxide and tert-Butyl Hydroperoxide. National Institutes of Health (NIH).

- AB439305 | CAS 713-45-1. abcr Gute Chemie.

- This compound | 713-45-1. ChemicalBook.

- This compound. ChemicalBook.

- 1-[4-(Trifluoromethyl)phenyl]propan-1-ol Safety Data Sheet. Synquest Labs.

- Friedel–Crafts reaction. Wikipedia.

- MSDS of 1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one. Capot Chemical.

- 713-45-1|this compound. BLDpharm.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Cas 21906-39-8,3-(Trifluoromethyl)phenylacetone. LookChem.

- 3-(Trifluoromethyl)phenylacetone 97 21906-39-8. Sigma-Aldrich.

- Friedel-Crafts acylation (video). Khan Academy.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

- 4-Fluoroacetophenone synthesis. ChemicalBook.

- friedel-crafts acylation of benzene. Chemguide.

- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine. Google Patents.

- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PubMed Central - NIH.

- Phenylacetone. Wikipedia.

- 3-(Trifluoromethyl)phenylacetone | 21906-39-8 | FT05741. Biosynth.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI.

- 6.3.2 Spectroscopy MS. Physics & Maths Tutor.

- Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Spectroscopy Problems. Organic Chemistry at CU Boulder.

- Application of Fluorine in Drug Discovery. PharmaBlock.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 713-45-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 713-45-1 [m.chemicalbook.com]

- 5. This compound | 713-45-1 [chemicalbook.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sustainable Wacker‐Type Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wacker process - Wikipedia [en.wikipedia.org]

- 13. Insights into the Palladium(II)-Catalyzed Wacker-Type Oxidation of Styrene with Hydrogen Peroxide and tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jelsciences.com [jelsciences.com]

- 15. lookchem.com [lookchem.com]

- 16. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

physical and chemical properties of 1-(4-(Trifluoromethyl)phenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(4-(Trifluoromethyl)phenyl)propan-2-one, a fluorinated organic compound of interest in synthetic chemistry and drug discovery.

Chemical Identity and Structure

This compound, also known as 4-(trifluoromethyl)phenylacetone, is a ketone derivative with a trifluoromethyl group substituted on the phenyl ring. This substitution significantly influences the compound's electronic properties and reactivity.

Molecular Structure:

synthesis route for 1-(4-(Trifluoromethyl)phenyl)propan-2-one.

An In-depth Technical Guide to the Synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-2-one

Abstract

This compound (CAS No. 713-45-1) is a pivotal ketone intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] The presence of the trifluoromethyl group imparts unique electronic properties and metabolic stability to target molecules, making this building block highly valuable in drug discovery. This guide provides a detailed examination of two distinct and robust synthetic strategies for its preparation: the direct palladium-catalyzed α-arylation of acetone and the classical Wacker-Tsuji oxidation of a precursor alkene. Each route is analyzed from a mechanistic standpoint, with an emphasis on the rationale behind experimental design, catalyst selection, and reaction conditions. This document serves as a technical resource for researchers and process chemists, offering detailed, actionable protocols and a comparative analysis to aid in methodological selection for laboratory and scale-up applications.

Introduction: The Strategic Importance of a Fluorinated Ketone

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This compound, also known as 4-(trifluoromethyl)phenylacetone, is a key synthon that introduces the trifluoromethylphenyl moiety. It serves as a precursor for a wide range of biologically active compounds and functional materials.[3] The synthesis of this intermediate with high efficiency, selectivity, and scalability is therefore a critical challenge. This guide explores two powerful synthetic methodologies that proceed via fundamentally different chemical transformations.

Synthetic Strategy Overview

The construction of the target arylacetone can be approached from several angles. The two routes detailed herein represent a contrast between modern cross-coupling chemistry and classic organometallic oxidation:

-

Route 1: Direct C-C Bond Formation. This strategy leverages the power of palladium catalysis to directly forge the C(sp²)-C(sp³) bond between the aromatic ring and the acetone enolate. It is characterized by high atom economy and operational simplicity.

-

Route 2: Functional Group Transformation. This two-step approach involves the initial construction of an alkene precursor, followed by a regioselective oxidation to install the ketone functionality. This highlights the Wacker-Tsuji oxidation, a benchmark reaction in organic synthesis.[4]

Route 1: Palladium-Catalyzed α-Arylation of Acetone

This approach represents the most direct method, coupling an aryl halide with acetone, which serves as both a reactant and the solvent. The success of this transformation hinges on a carefully designed catalytic system that favors the desired mono-arylation and prevents side reactions.[5]

Principle and Rationale

The palladium-catalyzed α-arylation of ketones is a powerful C-C bond-forming reaction. The catalytic cycle typically involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II)-aryl complex.

-

Enolate Formation: A base deprotonates acetone to form an enolate.

-

Transmetalation/Coordination: The enolate coordinates to the Pd(II) center.

-

Reductive Elimination: The aryl and enolate groups couple, releasing the α-aryl ketone product and regenerating the Pd(0) catalyst.

A key challenge is preventing the undesired self-condensation of acetone and achieving high selectivity for mono-arylation over diarylation. The use of specialized, bulky, electron-rich phosphine ligands is crucial. Ligands like Mor-DalPhos (P,N-ligand) have proven highly effective in promoting the desired reductive elimination step while mitigating side reactions.[5] Cesium carbonate (Cs₂CO₃) is often the base of choice due to its solubility and ability to facilitate enolate formation without promoting excessive self-condensation.

Experimental Workflow: α-Arylation

Caption: Workflow for the direct α-arylation of acetone.

Detailed Experimental Protocol

Protocol adapted from Hesp, V. H. et al., J. Am. Chem. Soc. 2011.[5]

-

Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 1 mol%), Mor-DalPhos ligand (0.04 mmol, 2 mol%), and cesium carbonate (Cs₂CO₃, 3.0 mmol).

-

Reagent Addition: Seal the tube with a septum. Evacuate and backfill with argon three times. Add 4-bromobenzotrifluoride (2.0 mmol) via syringe.

-

Solvent/Reagent Addition: Add anhydrous acetone (4.0 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 18-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.

Data Summary

| Substrate | Catalyst Loading | Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzotrifluoride | 1 mol% Pd(OAc)₂ | 2 mol% Mor-DalPhos | Cs₂CO₃ | 100 | 18 | ~85-95 | [5] |

| 4-Chlorobenzotrifluoride | 2 mol% Pd(OAc)₂ | 4 mol% Mor-DalPhos | Cs₂CO₃ | 110 | 24 | ~75-85 | [5] |

Route 2: Wacker-Tsuji Oxidation of 4-(Trifluoromethyl)allylbenzene

This two-step sequence first establishes the full carbon skeleton in the form of an alkene, which is then selectively oxidized to the target methyl ketone. This is a classic strategy that demonstrates precise control over functional group transformations.

Principle and Rationale

Step A: Synthesis of 4-(Trifluoromethyl)allylbenzene The alkene precursor is readily synthesized via a Grignard reaction. 4-(Trifluoromethyl)benzyl bromide is converted to its corresponding Grignard reagent, which then acts as a nucleophile in an Sₙ2' reaction with allyl bromide to form the desired product.

Step B: Wacker-Tsuji Oxidation The Wacker-Tsuji oxidation is the palladium(II)-catalyzed oxidation of a terminal olefin to a methyl ketone.[6] The key mechanistic steps are:

-

Complexation: The Pd(II) catalyst coordinates to the alkene.

-

Nucleophilic Attack: A water molecule attacks the coordinated alkene from the face opposite the palladium, leading to a β-hydroxyethyl-palladium intermediate. This attack follows Markovnikov's rule, occurring at the more substituted carbon of the double bond.

-

β-Hydride Elimination: A β-hydride elimination from the oxygen-bearing carbon forms an enol complex.

-

Tautomerization & Product Release: The enol tautomerizes to the more stable ketone, which is released.

-

Catalyst Regeneration: The resulting Pd(0) is re-oxidized back to Pd(II) by a co-oxidant. The classic system uses copper(II) chloride (CuCl₂) as a stoichiometric oxidant, which is in turn regenerated by molecular oxygen.[4] Modern variations may use other terminal oxidants.[7]

Experimental Workflow: Alkene Synthesis and Oxidation

Caption: Two-step synthesis via Wacker-Tsuji oxidation.

Detailed Experimental Protocols

Step A: Synthesis of 4-(Trifluoromethyl)allylbenzene

-

Grignard Formation: Activate magnesium turnings (1.2 eq) in anhydrous diethyl ether under an argon atmosphere. Add a solution of 4-(trifluoromethyl)benzyl bromide (1.0 eq) in diethyl ether dropwise to initiate the formation of the Grignard reagent.

-

Coupling: Cool the Grignard solution to 0 °C. Add allyl bromide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Quenching & Workup: Carefully quench the reaction by pouring it over an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by vacuum distillation to obtain the pure alkene.

Step B: Wacker-Tsuji Oxidation Protocol adapted from Tsuji, J. et al., J. Am. Chem. Soc. 1968.[6]

-

Vessel Preparation: To a round-bottom flask equipped with a stir bar, add palladium(II) chloride (PdCl₂, 0.1 eq) and copper(II) chloride (CuCl₂, 1.0 eq) in a solvent mixture of dimethylformamide (DMF) and water (e.g., 7:1 v/v).

-

Oxygen Atmosphere: Purge the flask with oxygen (O₂) or air using a balloon.

-

Reagent Addition: Add a solution of 4-(trifluoromethyl)allylbenzene (1.0 eq) in DMF to the catalyst mixture.

-

Reaction: Stir the mixture vigorously under the oxygen atmosphere at room temperature for 24 hours.

-

Workup: Pour the reaction mixture into dilute hydrochloric acid (HCl) and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the target ketone.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield (%) | Reference |

| A | Grignard Coupling | Mg, Allyl Bromide | 70-85 | General Procedure |

| B | Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂ | 70-90 | [6][7] |

| Overall | Two-Step Synthesis | 49-77 |

Comparative Analysis

| Feature | Route 1: α-Arylation | Route 2: Wacker Oxidation |

| Step Economy | Excellent (1 step) | Moderate (2 steps) |

| Atom Economy | High | Moderate (loss of Mg, Br, etc.) |

| Starting Materials | Commercially available aryl halides and acetone.[5] | Requires synthesis of the alkene precursor. |

| Catalyst System | Requires specialized, often expensive, phosphine ligand. | Uses simpler, less expensive metal salts (PdCl₂, CuCl₂).[6] |

| Reagent Toxicity | Acetone is a relatively benign solvent/reagent. | Involves organometallic intermediates (Grignard) and potentially toxic DMF solvent. |

| Scalability | Can be challenging due to ligand cost and catalyst turnover. | The Wacker process is industrially proven, suggesting good scalability.[4] |

| Selectivity | Excellent control of mono-arylation with the right ligand.[5] | Excellent regioselectivity for the methyl ketone (Markovnikov oxidation).[6] |

Conclusion

Both the palladium-catalyzed α-arylation of acetone and the Wacker-Tsuji oxidation of 4-(trifluoromethyl)allylbenzene are highly effective and reliable methods for synthesizing this compound.

-

The α-arylation route offers an elegant and direct path with high atom economy, making it an excellent choice for laboratory-scale synthesis and rapid analog generation, provided the specialized ligand is accessible.

-

The Wacker-Tsuji oxidation route , while longer, relies on more classical and often less expensive reagents. Its robustness and the industrial precedent of the Wacker process make it a strong candidate for process development and large-scale manufacturing.

The selection of the optimal route will depend on the specific constraints of the project, including scale, cost of goods, available equipment, and the synthetic chemist's familiarity with these advanced catalytic systems.

References

-

Title: Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent Source: The Hartwig Group, University of California, Berkeley. URL: [Link]

-

Title: Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride Source: European Journal of Organic Chemistry, 2002. URL: [Link]

-

Title: Synthesis of aryl ketones by acylation of arenes Source: Organic Chemistry Portal. URL: [Link]

-

Title: Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates Source: Journal of the American Chemical Society, 2011. URL: [Link]

-

Title: Trifluoromethyl ketones: properties, preparation, and application Source: Chemical Communications, Royal Society of Chemistry Publishing. URL: [Link]

-

Title: Palladium-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids and Arylboronic Acids Using EEDQ Source: Bulletin of The Korean Chemical Society, 2010. URL: [Link]

-

Title: Synthesis of trifluoromethyl ketones Source: Organic Chemistry Portal. URL: [Link]

-

Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Source: Beilstein Journal of Organic Chemistry, 2021. URL: [Link]

-

Title: Wacker process Source: Wikipedia. URL: [Link]

-

Title: Wacker-Tsuji Oxidation Source: Organic Chemistry Portal. URL: [Link]

-

Title: Leveraging Trifluoromethylphenylacetonitrile for Novel Material Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand Source: Organic Letters, 2014. URL: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 713-45-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Wacker process - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]

- 6. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 7. Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand [organic-chemistry.org]

Introduction: The Strategic Importance of a Fluorinated Ketone Building Block

An In-Depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This compound, also known by its CAS Number 713-45-1, is a versatile ketone and a pivotal intermediate in advanced organic synthesis.[1][2] Its structure, which combines a phenylacetone backbone with a para-substituted trifluoromethyl (CF₃) group, makes it a compound of significant interest, particularly in the fields of medicinal chemistry and materials science.

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design.[3][4][5] This powerful electron-withdrawing moiety can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][6] The C-F bond's strength increases resistance to oxidative metabolism, potentially leading to improved pharmacokinetic profiles for drug candidates.[4] As such, this compound serves not merely as a synthetic precursor, but as a strategic tool for introducing these desirable properties into novel chemical entities. This guide provides a detailed examination of its molecular structure, physicochemical properties, synthesis, and applications, offering a comprehensive resource for professionals in chemical research and development.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a benzene ring connected to a propan-2-one (acetone) moiety through a methylene bridge. The defining feature is the trifluoromethyl group located at the para-position (position 4) of the phenyl ring. This substitution is critical to the molecule's unique reactivity and physical properties.

Caption: 2D Molecular Structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉F₃O | [1][7][8][9] |

| Molecular Weight | 202.17 g/mol | [1][7][9][10] |

| CAS Number | 713-45-1 | [1][2] |

| Appearance | Sticky Oil to Solid | [2] |

| Canonical SMILES | CC(=O)CC1=CC=C(C=C1)C(F)(F)F | [2][9][10] |

| InChI Key | UIPDPUXNQIWJLF-UHFFFAOYSA-N | [2][10] |

| Boiling Point (Predicted) | 215.0 ± 35.0 °C | |

| Density (Predicted) | 1.193 ± 0.06 g/cm³ | |

| XLogP3-AA | 2.9 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Storage Conditions | Sealed in dry, Room Temperature or Refrigerator | [2] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for verifying the identity and purity of this compound. While full spectral assignments require empirical data, the expected characteristics can be reliably predicted based on the molecular structure. Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS, are available from commercial suppliers.[8][11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl protons (CH₃) adjacent to the carbonyl group will appear as a singlet around δ 2.1-2.3 ppm. The methylene protons (CH₂) will also be a singlet, typically further downfield around δ 3.7-3.9 ppm. The aromatic protons on the phenyl ring will present as two doublets in the δ 7.2-7.7 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 205-207 ppm. The methyl and methylene carbons will appear in the aliphatic region. The aromatic carbons will have distinct signals, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum provides a simple and definitive confirmation of the trifluoromethyl group, which will appear as a sharp singlet.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 202.17. Fragmentation patterns will likely include the loss of an acetyl group and other characteristic fragments of the benzyl ketone structure.

Representative Synthesis Protocol

The synthesis of substituted phenylacetones can be achieved through various methods. A common and effective route involves the diazotization of the corresponding aniline followed by a copper-catalyzed reaction with an acetone equivalent like isopropenyl acetate. The following protocol is adapted from a patented procedure for the synthesis of the isomeric 1-(3-trifluoromethyl)phenyl-propan-2-one and serves as an authoritative and representative method for this class of compounds.[12]

Expertise & Rationale: This method is advantageous as it starts from readily available 4-(trifluoromethyl)aniline. The core of the reaction is the formation of a diazonium salt, which is a versatile intermediate. The subsequent copper-catalyzed reaction is a variation of the Meerwein arylation, where the diazonium group is replaced by the propan-2-one moiety from isopropenyl acetate. The copper(I) and copper(II) salts act as catalysts to facilitate the radical-mediated decomposition of the diazonium salt and its addition to the enol acetate.

Step-by-Step Methodology:

-

Diazonium Salt Formation:

-

In a reaction vessel, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in a mixture of an appropriate acid (e.g., HCl or H₂SO₄) and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt.

-

Stir the resulting mixture for 30 minutes at this temperature. The formation of the diazonium salt is a self-validating step; its successful formation is critical for the subsequent C-C bond formation.

-

-

Copper-Catalyzed Coupling:

-

In a separate, larger vessel, prepare a mixture of cuprous chloride (CuCl, cat.), cupric chloride (CuCl₂, cat.), sodium acetate (as a buffer), isopropenyl acetate (1.5 eq), and a suitable polar solvent like acetone or methanol.[12]

-

Warm this catalytic mixture to 30-40 °C.

-

Slowly add the previously prepared diazonium salt solution to the catalytic mixture over 30-40 minutes. Vigorous nitrogen evolution will be observed. The controlled addition and temperature management are crucial for preventing side reactions and ensuring a safe, reproducible outcome.

-

-

Work-up and Purification:

-

After the addition is complete, stir the reaction mixture for an additional hour at room temperature to ensure the reaction goes to completion.

-

Extract the mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound extends from fundamental catalytic research to the synthesis of complex pharmaceutical agents. Its versatile chemical nature allows it to serve as a key building block in multiple synthetic pathways.

1. Ligand Synthesis for Catalysis: A notable application of this compound is in the field of organometallic chemistry. It is used in the preparation of highly congested carbazoyl-derived P,N-type phosphine ligands.[1][7] These specialized ligands are then employed in palladium-catalyzed monoarylation reactions, which are crucial for constructing complex aromatic systems. The trifluoromethylphenyl group on the ligand can modulate its electronic properties and stability, influencing the efficiency and selectivity of the catalytic cycle.

2. Precursor for Bioactive Molecules: The trifluoromethylphenyl motif is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5][6] While direct synthesis pathways from this compound for specific marketed drugs are proprietary, its value as an intermediate is clear. The ketone functionality can be readily transformed into other functional groups:

-

Reductive Amination: To form amphetamine analogues, which are scaffolds for various central nervous system agents.

-

Aldol Condensation: To build larger carbon skeletons.

-

Reduction: To form the corresponding alcohol, which can be a precursor for chiral compounds.

The strategic placement of the CF₃ group makes this compound an ideal starting material for synthesizing drug candidates where enhanced metabolic stability and membrane permeability are desired.[4] This is particularly relevant for drugs targeting the central nervous system or those requiring high oral bioavailability.

Safety Information

As a laboratory chemical, this compound should be handled with appropriate care. According to available safety data, it is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram is GHS07 (Exclamation mark), and the signal word is "Warning".[2] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists a reliable method for incorporating the valuable trifluoromethylphenyl moiety into complex molecules. Its well-defined molecular structure, predictable spectroscopic signature, and accessible synthetic routes make it a practical and powerful tool. For researchers and professionals in drug development and materials science, understanding the properties and potential of this compound opens avenues for creating novel molecules with enhanced performance and function.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Electronic supplementary information (ESI) Table of Contents. Retrieved from [Link]

-

Tavares, L. C., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 1-21. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1-(4-(TRIFLUOROMETHYL)PHENYL)-2-PROPANONE. Retrieved from [Link]

-

PubChem. (n.d.). 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione. Retrieved from [Link]

- Magni, A., & Paio, A. (1997). Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Retrieved from [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Retrieved from [Link]

-

Manufacturing Chemist. (2008). Strong bond with fluorine chemistry. Retrieved from [Link]

-

Chem-Station. (n.d.). This compound. Retrieved from [Link]

-

Pathan, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]

-

Altay, A., & Yildiz, T. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

Sources

- 1. This compound | 713-45-1 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. This compound(713-45-1) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. This compound CAS#: 713-45-1 [m.chemicalbook.com]

- 12. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

IUPAC name for 1-[4-(trifluoromethyl)phenyl]acetone.

A Technical Guide to 1-(4-(Trifluoromethyl)phenyl)propan-2-one: Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in pharmaceutical and materials science. The document details the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature, physicochemical properties, and key identifiers for this molecule. A detailed, field-proven synthesis protocol is presented, accompanied by a logical workflow diagram. Furthermore, the guide explores the compound's critical applications as a versatile building block in drug discovery, leveraging the unique electronic properties of the trifluoromethyl group, and its use in the synthesis of advanced ligands for catalysis. This whitepaper is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this important chemical intermediate.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are foundational for scientific communication, regulatory compliance, and patent literature. The subject of this guide is a ketone derivative featuring a phenyl ring substituted with a trifluoromethyl group.

IUPAC Nomenclature

The systematic name for this compound, according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

This name is derived as follows:

-

Propan-2-one: The core structure is a three-carbon chain with a ketone functional group on the second carbon. This is commonly known as acetone.

-

1-(...): This indicates that a substituent is attached to the first carbon of the propan-2-one chain.

-

4-(Trifluoromethyl)phenyl: The substituent at position 1 is a phenyl ring, which itself is substituted at its fourth carbon (the para position) with a trifluoromethyl (-CF₃) group.

Common Synonyms and Identifiers

In literature and commercial catalogs, the compound is frequently referred to by several synonyms. While less precise than the IUPAC name, they are commonly encountered.

Key Chemical Identifiers

For unambiguous identification in databases and regulatory filings, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 713-45-1 | [1][3][4][5][6] |

| Molecular Formula | C₁₀H₉F₃O | [1][5][6] |

| Molecular Weight | 202.17 g/mol | [5] |

| Canonical SMILES | CC(=O)CC1=CC=C(C=C1)C(F)(F)F | [1][5] |

| InChI | InChI=1S/C10H9F3O/c1-7(14)6-8-2-4-9(5-3-8)10(11,12,13)/h2-5H,6H2,1H3 | [1] |

| InChIKey | UIPDPUXNQIWJLF-UHFFFAOYSA-N | [1][3] |

Physicochemical and Safety Properties

The physical characteristics and safety profile of a compound dictate its handling, storage, and application requirements.

Physicochemical Data

| Property | Value | Source |

| Physical Form | Sticky Oil to Solid | [3] |

| Storage Temperature | Room Temperature or Refrigerator; Sealed in dry conditions | [1][3][6] |

| Purity (Typical) | ≥95% | [3] |

Safety and Handling

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| GHS Classification | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |

| Precautionary Code | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | [3] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol describes a robust and scalable laboratory method based on the alkylation of a β-ketoester, a cornerstone reaction in organic synthesis.

General Synthesis Protocol: Acetoacetic Ester Synthesis Route

This method is chosen for its reliability and high yield. It involves the formation of a carbon-carbon bond by alkylating ethyl acetoacetate with 4-(trifluoromethyl)benzyl halide, followed by hydrolysis and decarboxylation to yield the target ketone.

Step-by-Step Methodology:

-

Enolate Formation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl acetoacetate (1.0 eq) dropwise. The ethoxide acts as a strong base to quantitatively deprotonate the α-carbon of the ethyl acetoacetate, forming a stabilized enolate. The reaction is allowed to stir for 1 hour at room temperature to ensure complete formation.

-

Alkylation (Sₙ2 Reaction): Add 4-(trifluoromethyl)benzyl bromide (1.0 eq) to the enolate solution. The reaction mixture is heated to reflux for 4-6 hours. The nucleophilic enolate displaces the bromide ion in a classic Sₙ2 reaction, forming the C-C bond. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkylated β-ketoester.

-

Hydrolysis and Decarboxylation: The crude intermediate is treated with an aqueous solution of sodium hydroxide (5 M) and heated to reflux for 4 hours. This saponifies the ester and induces decarboxylation upon acidic workup.

-

Final Isolation: The reaction mixture is cooled and acidified with hydrochloric acid (6 M) until the pH is ~2. The acidic conditions promote the decarboxylation of the intermediate β-ketoacid. The aqueous layer is extracted three times with dichloromethane. The combined organic extracts are dried, filtered, and concentrated. The final product is purified by column chromatography on silica gel to yield this compound as a sticky oil or solid.[3]

Synthesis Workflow Diagram

Caption: Acetoacetic ester synthesis workflow for this compound.

Applications in Research and Drug Development

The unique combination of a reactive ketone handle and an electron-withdrawing trifluoromethyl group makes this compound a highly valuable building block.

Pharmaceutical Intermediate and Building Block

The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates can significantly enhance:

-

Metabolic Stability: The C-F bond is exceptionally strong, blocking metabolic oxidation at that position, which can increase the drug's half-life.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Lipophilicity: The -CF₃ group increases lipophilicity, which can improve membrane permeability and cell uptake.[7]

This compound serves as a precursor for more complex molecules. For instance, it is identified as an impurity related to Fenfluramine, indicating its role in the synthesis or degradation pathways of pharmaceutical agents.[1] Reductive amination of the ketone can be used to synthesize various substituted phenylethylamine derivatives, a common scaffold in medicinal chemistry.

Ligand Synthesis for Homogeneous Catalysis

Beyond pharmaceuticals, this ketone is employed in the synthesis of specialized ligands for transition-metal-catalyzed reactions. It has been used in the preparation of highly congested carbazoyl-derived P,N-type phosphine ligands.[4] These ligands are crucial for palladium-catalyzed reactions, such as monoarylation, where steric and electronic tuning is necessary to achieve high catalytic activity and selectivity.[4]

Structure-Application Relationship Diagram

Caption: Relationship between the compound's functional groups and its applications.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This self-validating system confirms the structure and quantifies impurities.

Caption: Standard analytical workflow for quality control and characterization.

Conclusion

This compound is more than a simple chemical; it is a strategic building block for innovation in science. Its IUPAC name belies a structural complexity that medicinal chemists and material scientists exploit to create next-generation molecules. The trifluoromethyl group imparts desirable pharmacokinetic properties, while the ketone functionality provides a versatile reaction site for further molecular elaboration. Through robust synthesis and rigorous analytical validation, this compound serves as a reliable starting point for developing advanced pharmaceutical agents and high-performance catalytic systems.

References

-

PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Chemical-Suppliers. 4-(Trifluoromethyl)phenylacetone. [Link]

-

Matrix Fine Chemicals. 3-(TRIFLUOROMETHYL)PHENYLACETONE. [Link]

-

Pharmaffiliates. CAS No : 21906-39-8| Chemical Name : (3-Trifluoromethyl)phenylacetone. [Link]

-

Chemsrc. (4-(TRIFLUOROMETHOXY)PHENYL)ACETONE. [Link]

-

Allfluoro Pharmaceutical Co. This compound. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-(Trifluoromethyl)phenylacetone | CAS 713-45-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | 713-45-1 [sigmaaldrich.com]

- 4. This compound | 713-45-1 [chemicalbook.com]

- 5. This compound | 713-45-1 | AAA71345 [biosynth.com]

- 6. 713-45-1|this compound|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1-(4-(Trifluoromethyl)phenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-(Trifluoromethyl)phenyl)propan-2-one, a key building block in pharmaceutical synthesis. Recognizing the scarcity of published quantitative solubility data for this compound, this document emphasizes the foundational principles and predictive insights that guide solvent selection. It equips researchers with the theoretical framework to anticipate solubility behavior and provides robust, step-by-step experimental protocols for precise solubility determination. This guide is structured to serve as a practical resource in the laboratory, enabling informed decision-making in process chemistry, formulation development, and purification strategies.

Introduction: The Significance of Solubility in Process Chemistry

This compound, also known as p-trifluoromethylphenylacetone, is a fluorinated ketone of significant interest in organic synthesis, particularly as a precursor in the development of pharmaceutical agents.[1] Its molecular structure, featuring a trifluoromethyl group on a phenyl ring, imparts unique electronic properties that are valuable in drug design. However, this same feature significantly influences its solubility, a critical parameter that governs reaction kinetics, purification efficiency, and ultimately, the viability of a synthetic route.

The selection of an appropriate solvent system is a cornerstone of process optimization. A well-chosen solvent can enhance reaction rates, improve yield and purity, and simplify downstream processing. Conversely, poor solubility can lead to heterogeneous reaction mixtures, difficult purifications, and challenges in formulation. This guide addresses the solubility of this compound from both a theoretical and a practical standpoint, providing the necessary tools for rational solvent selection and empirical validation.

Physicochemical Profile and Predicted Solubility

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 713-45-1 | [1][2] |

| Molecular Formula | C₁₀H₉F₃O | [1][2] |

| Molecular Weight | 202.17 g/mol | [1][2] |

| Physical Form | Sticky Oil to Solid | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

| Predicted Aqueous Solubility (Log S) | -2.43 | [3] |

| Predicted Aqueous Solubility | 0.749 mg/mL (or 0.0037 mol/L) | [3] |

The predicted aqueous solubility is low, classifying the compound as "sparingly soluble" in water. This is expected due to the hydrophobic nature of the phenyl ring and the trifluoromethyl group. While this data point is for an aqueous system, it underscores the compound's predominantly non-polar character. For organic solvents, solubility will be dictated by the interplay of intermolecular forces.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The solubility of this compound in an organic solvent will be determined by the balance of intermolecular forces between the solute and the solvent molecules.

Molecular Structure Analysis:

-

Aromatic Ring: The phenyl group is non-polar and will favor interactions with other aromatic or non-polar solvents through van der Waals forces.

-

Ketone Group (C=O): The carbonyl group provides a dipole moment, making the molecule polar. It can act as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF₃): This group is highly electron-withdrawing and contributes to the molecule's overall polarity. However, it is a poor hydrogen bond acceptor and contributes to the molecule's lipophilicity. Fluorinated compounds often exhibit unique solubility properties, sometimes being both hydrophobic and lipophobic.

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents that can engage in dipole-dipole interactions with the ketone group. Examples include acetone , ethyl acetate , and tetrahydrofuran (THF) . Chlorinated solvents like dichloromethane and chloroform are also likely to be effective due to their ability to dissolve moderately polar compounds.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol . While the ketone can accept hydrogen bonds, the lack of a hydrogen bond donor on the solute molecule and the large non-polar regions may limit solubility compared to polar aprotic solvents.

-

Low Solubility: Expected in non-polar solvents such as hexane and cyclohexane . The polarity of the ketone and trifluoromethyl groups will hinder dissolution in these solvents.

A qualitative assessment of a structurally similar compound, 3-(Trifluoromethyl)phenylacetone, indicates it is slightly soluble in chloroform, ethyl acetate, and methanol. This aligns with the theoretical predictions.

Experimental Determination of Solubility

Given the lack of quantitative data, experimental determination is crucial for accurate process development. The following protocols describe two robust methods for determining the solubility of this compound.

Isothermal Saturation Method (Gravimetric Analysis)

This method provides a direct and accurate measurement of solubility by determining the mass of solute dissolved in a known volume of solvent at a constant temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches equilibrium. A shaking incubator or magnetic stirrer in a temperature-controlled bath is ideal.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-weighed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to degrade or sublime.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dry solute.

-

Calculation:

-

Mass of dissolved solute = (Final mass of vial + solute) - (Initial mass of empty vial)

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of supernatant sampled in L)

-

Workflow for Isothermal Saturation Method

Caption: Isothermal Saturation Workflow

High-Performance Liquid Chromatography (HPLC) Method

For compounds that are difficult to handle gravimetrically or when higher throughput is needed, an HPLC-based method can be employed. This requires the development of a calibration curve.

Protocol:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard onto a suitable HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a linear calibration curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-3 of the Isothermal Saturation Method.

-

Dilution: Accurately dilute a known volume of the clear, filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve. Record the dilution factor.

-

Analysis: Inject the diluted sample onto the HPLC and record the peak area.

-

Calculation:

-

Use the peak area and the calibration curve equation to determine the concentration of the diluted sample.

-

Solubility = (Concentration of diluted sample) x (Dilution factor)

-

Factors Influencing Solubility

Several factors can significantly affect the solubility of this compound.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increased thermal energy helps overcome the lattice energy of the solid and the intermolecular forces in the solvent. The extent of this effect should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity match between the solute and solvent is the most critical factor. A solvent polarity index can be a useful guide for initial solvent screening.

-

Purity of Solute and Solvent: Impurities can either increase or decrease solubility. It is essential to use materials of known and consistent purity for reproducible results.

Intermolecular Forces Governing Solubility

Caption: Key Intermolecular Interactions

Conclusion and Recommendations

For any critical application in research or development, it is imperative that these predictions are confirmed through experimental determination. The Isothermal Saturation Method offers a direct and reliable means of quantifying solubility, while HPLC-based methods can provide higher throughput. By combining theoretical prediction with empirical measurement, researchers can confidently select the optimal solvent systems for their work, ensuring efficient and robust chemical processes.

References

Sources

reaction mechanism of 1-(4-(Trifluoromethyl)phenyl)propan-2-one synthesis

An In-Depth Technical Guide to the Synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-2-one: Mechanisms and Methodologies

Introduction

This compound, a fluorinated aromatic ketone, serves as a pivotal structural motif and versatile intermediate in the landscape of modern chemical synthesis. Its importance is particularly pronounced in the development of novel pharmaceutical agents and advanced agrochemicals, where the trifluoromethyl (-CF₃) group is strategically employed to enhance metabolic stability, binding affinity, and lipophilicity. This compound is recognized as a key precursor or reference standard in the synthesis of various active pharmaceutical ingredients.[1][2]

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond simple procedural outlines, this document elucidates the underlying reaction mechanisms, explains the causality behind critical experimental choices, and offers a comparative analysis of the most effective strategies. We will dissect three principal synthetic routes: the classic Acetoacetic Ester Synthesis, a modern approach via Wacker-Tsuji Oxidation, and a robust organometallic strategy involving a Grignard reagent.

Chapter 1: The Acetoacetic Ester Synthesis Route: A Classic Approach

The acetoacetic ester synthesis is a cornerstone of ketone formation, prized for its reliability and predictability. The strategy is a two-stage process: 1) formation of a carbon-carbon bond through the Sₙ2 alkylation of an ethyl acetoacetate enolate, and 2) subsequent hydrolysis and thermal decarboxylation to yield the target ketone.[3][4]

Detailed Reaction Mechanism

The reaction proceeds through four distinct, mechanistically critical steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) in ethanol, abstracts the highly acidic α-proton located between the two carbonyl groups of ethyl acetoacetate. This deprotonation is highly efficient due to the resonance stabilization of the resulting enolate anion.

-

Sₙ2 Alkylation: The nucleophilic enolate attacks the electrophilic benzylic carbon of 4-(trifluoromethyl)benzyl bromide. This step proceeds via a classic Sₙ2 mechanism, forming the new carbon-carbon bond and yielding the β-keto ester intermediate.

-

Saponification: The ester is hydrolyzed to a carboxylate salt under basic conditions (e.g., aqueous NaOH), followed by acidification to produce the β-keto acid.

-

Decarboxylation: The β-keto acid is thermally unstable. Upon gentle heating, it undergoes decarboxylation through a cyclic, six-membered transition state, releasing carbon dioxide and forming an enol, which rapidly tautomerizes to the final, more stable ketone product, this compound.[5][6]

Visualization of the Mechanism

Caption: Mechanism of this compound synthesis via the acetoacetic ester route.

Experimental Protocol

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol

-

4-(Trifluoromethyl)benzyl bromide

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium ethoxide (1.05 eq.) in anhydrous ethanol under an inert atmosphere. To this solution, add ethyl acetoacetate (1.0 eq.) dropwise at room temperature. Stir the mixture for 30 minutes.

-

Alkylation: Add 4-(trifluoromethyl)benzyl bromide (1.0 eq.) to the solution of the enolate. Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.

-

Hydrolysis: After cooling to room temperature, add an aqueous solution of sodium hydroxide (2.5 eq.). Heat the mixture to reflux for an additional 2 hours to ensure complete saponification of the ester.

-

Decarboxylation & Workup: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. Gently heat the mixture to 50-60°C until gas evolution (CO₂) ceases (approx. 1 hour).

-

Extraction and Purification: Cool the mixture to room temperature and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Field-Proven Insights

-

Choice of Base and Solvent: Sodium ethoxide is the base of choice as its conjugate acid is the solvent (ethanol), preventing unwanted transesterification reactions. The use of anhydrous ethanol is critical to prevent premature hydrolysis of the ester and to ensure the base is not quenched by water.

-

Reaction Control: The alkylation step is the crucial C-C bond-forming reaction. Monitoring by TLC is essential to ensure complete consumption of the starting materials. The deactivating nature of the -CF₃ group on the benzyl bromide does not significantly impede the Sₙ2 reaction at the benzylic position.

-

Decarboxylation Efficiency: The decarboxylation step is driven by the stability of the six-membered cyclic precursor and the formation of a stable CO₂ molecule.[7] Gentle heating is sufficient and prevents potential side reactions that could occur at higher temperatures.

Chapter 2: Wacker-Tsuji Oxidation Route: A Modern Alternative

For certain substrates, a more convergent approach is desirable. A powerful strategy involves the Friedel-Crafts alkylation of (trifluoromethyl)benzene with an allyl halide, followed by the selective oxidation of the terminal alkene to a methyl ketone. This second step is accomplished via the Wacker-Tsuji oxidation.[8][9] While direct Friedel-Crafts acylation of the (trifluoromethyl)benzene ring is mechanistically possible, it is synthetically challenging due to the strong deactivating effect of the -CF₃ group, which makes the aromatic ring a poor nucleophile.[10]

Mechanism: The Wacker-Tsuji Catalytic Cycle

The Wacker-Tsuji oxidation uses a palladium(II) catalyst to oxidize an alkene to a carbonyl compound, with water serving as the oxygen source. A co-catalyst, typically a copper salt, is used to reoxidize the palladium, allowing it to re-enter the catalytic cycle. Oxygen from the air is the ultimate stoichiometric oxidant.[8]

The key steps are:

-

π-Complex Formation: The alkene (4-(trifluoromethyl)allylbenzene) coordinates to the Pd(II) catalyst.

-

Hydroxypalladation: A water molecule attacks the coordinated alkene. This attack occurs at the more substituted carbon (Markovnikov regioselectivity), leading to the formation of the methyl ketone. The presence of an allylic hydrogen can influence this regioselectivity, but for terminal styrenyl systems, ketone formation is highly favored.[11]

-

β-Hydride Elimination: A β-hydride is eliminated from the intermediate, forming the enol of the product and a Pd-H species.

-

Reductive Elimination & Tautomerization: The Pd-H species undergoes reductive elimination to form HCl and Pd(0). The enol tautomerizes to the stable ketone.

-

Catalyst Regeneration: The inactive Pd(0) is reoxidized to active Pd(II) by CuCl₂, which in turn is regenerated by atmospheric oxygen.

Visualization of the Wacker-Tsuji Cycle

Caption: Catalytic cycle for the Wacker-Tsuji oxidation of an alkene to a ketone.

Experimental Protocol (Wacker-Tsuji Oxidation Step)

Materials:

-

4-(Trifluoromethyl)allylbenzene (synthesized via Friedel-Crafts alkylation)

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Oxygen (balloon or bubbler)

Procedure:

-

To a round-bottom flask, add PdCl₂ (0.1 eq.) and CuCl (1.0 eq.).

-

Add a solvent mixture of DMF and water (e.g., 7:1 v/v).

-

Add the substrate, 4-(trifluoromethyl)allylbenzene (1.0 eq.).

-

Purge the flask with oxygen and maintain a positive pressure of oxygen (e.g., via a balloon).

-

Stir the reaction vigorously at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitor by GC or TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product should be purified by column chromatography.

Data Presentation: Reaction Parameters

| Parameter | Condition | Rationale / Causality |

| Catalyst | PdCl₂ | The active species for alkene coordination and activation. |

| Co-Catalyst | CuCl or CuCl₂ | Facilitates the reoxidation of Pd(0) to Pd(II), making the process catalytic in palladium.[8] |

| Oxidant | O₂ (Air) | The terminal, stoichiometric oxidant that regenerates the copper co-catalyst. |

| Solvent | DMF/H₂O | A polar aprotic solvent to dissolve the reagents, with water acting as the nucleophile and oxygen source. |

| Temperature | Room Temp to 50°C | Mild conditions are typically sufficient, preventing degradation of the catalyst and substrate. |

Chapter 3: Organometallic Route via Grignard Reagent

A highly effective and direct method involves the reaction of a Grignard reagent with an appropriate acylating agent. This route offers excellent convergence and control. Specifically, 4-(trifluoromethyl)phenylmagnesium bromide can be reacted with acetic anhydride to form the target ketone.

Mechanism: Grignard Acylation

-

Grignard Formation: Magnesium metal reacts with 4-(trifluoromethyl)bromobenzene in an ether solvent (like THF or diethyl ether) to form the organometallic Grignard reagent.

-

Nucleophilic Acyl Addition: The Grignard reagent is a potent nucleophile. To avoid over-addition (which would lead to a tertiary alcohol), it is added slowly to a cooled excess of a mild acylating agent like acetic anhydride.[12] The Grignard reagent attacks one of the carbonyl carbons of acetic anhydride.

-

Intermediate Collapse: The resulting tetrahedral intermediate collapses, expelling acetate as a good leaving group to yield the ketone.

-

Quenching: The reaction is quenched with an aqueous acid solution to neutralize any remaining Grignard reagent and protonate the intermediates.

Visualization of the Grignard Route